Loreclezole hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

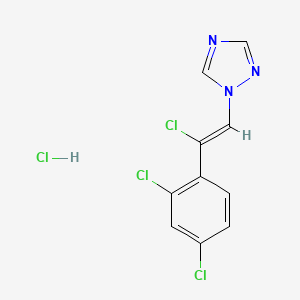

1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N3.ClH/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16;/h1-6H;1H/b10-4-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKSVFLKVCVVFQ-MDZFRNKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045676 | |

| Record name | Loreclezole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Molecular Mechanisms of Loreclezole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loreclezole (B39811) hydrochloride is a potent anticonvulsant agent that exerts its therapeutic effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of inhibitory neurotransmission in the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of loreclezole, with a particular focus on its subunit-selective interactions. We will delve into the quantitative pharmacological data, detailed experimental protocols employed in its characterization, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Selective Potentiation of GABA-A Receptors

Loreclezole's primary mechanism of action is the potentiation of GABA-A receptor function.[1] It binds to a specific allosteric modulatory site on the receptor, enhancing the effect of the endogenous ligand, GABA.[1] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. This inhibitory effect underlies its anticonvulsant properties.[4]

A key feature of loreclezole is its remarkable selectivity for GABA-A receptors containing the β2 or β3 subunits over those containing the β1 subunit.[2][5][6] This subunit selectivity is conferred by a single amino acid residue, asparagine (N290 in β2/β3), located in the second transmembrane domain (TM2).[7] In β1 subunits, this position is occupied by serine, which results in a significantly lower affinity for loreclezole.[6][8] This specificity is crucial as it is thought to contribute to loreclezole's favorable side-effect profile, potentially lacking the hypnotic effects associated with less selective GABA-A modulators.[1]

At higher concentrations (in the micromolar range), loreclezole can also directly activate the GABA-A receptor in the absence of GABA, although with a lower efficacy compared to GABA itself or other modulators like propofol.[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data that characterize the interaction of loreclezole with GABA-A receptors.

| Parameter | Value | Receptor Subtype / Experimental System | Reference |

| Potentiation of GABA-activated currents | EC50 = 3.2 ± 0.5 µM | Human recombinant α1β2γ2S GABA-A receptors expressed in Xenopus oocytes or HEK cells | [7] |

| Direct Activation of GABA-A Receptor | Induces inward Cl- currents at 50-100 µM | Human recombinant α1β2γ2S GABA-A receptors expressed in Xenopus oocytes | [1] |

| Efficacy of Direct Activation | Current evoked by 100 µM loreclezole is 26% of that induced by 5 µM GABA | Human recombinant α1β2γ2S GABA-A receptors expressed in Xenopus oocytes | [1] |

| [35S]TBPS Binding (low concentration) | Increased binding by up to 28% at 5 µM | Well-washed rat cortical membranes | [1] |

| [35S]TBPS Binding (high concentration) | Inhibition of binding at 50-100 µM | Well-washed rat cortical membranes | [1] |

| Inhibition of GABA-activated currents | IC50 = 40 ± 7.2 µM | Human recombinant α1β1γ2S GABA-A receptors | [7] |

Signaling Pathway of Loreclezole at the GABA-A Receptor

The following diagram illustrates the molecular interactions of loreclezole with the GABA-A receptor and the subsequent signaling cascade.

Caption: Signaling pathway of loreclezole at the GABA-A receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of loreclezole.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing specific recombinant GABA-A receptor subunits.

Protocol:

-

Preparation of Oocytes: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with a solution containing the cRNAs for the desired human GABA-A receptor subunits (e.g., α1, β2, and γ2S). The oocytes are then incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

-

The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).

-

-

Drug Application:

-

A baseline current is established.

-

GABA is applied to the oocyte to elicit a control current response.

-

The oocyte is washed, and then loreclezole is co-applied with GABA to measure the potentiation of the GABA-induced current.

-

To test for direct activation, loreclezole is applied in the absence of GABA.

-

-

Data Analysis: The amplitude of the current responses is measured and analyzed to determine parameters such as EC50 and the degree of potentiation.

[35S]TBPS Radioligand Binding Assay

This assay is used to study the allosteric modulation of the GABA-A receptor by measuring the binding of the radiolabeled convulsant t-butylbicyclophosphorothionate ([35S]TBPS), which binds within the ion channel.

Protocol:

-

Membrane Preparation: Rat cerebral cortices are homogenized in a buffer solution and centrifuged to isolate the crude synaptosomal membrane fraction. The membranes are washed multiple times to remove endogenous GABA.

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [35S]TBPS.

-

Increasing concentrations of loreclezole are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specific binding.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The amount of bound [35S]TBPS is plotted against the concentration of loreclezole to determine its effect on radioligand binding.

Experimental Workflow for Characterizing Loreclezole's Mechanism

The following diagram outlines a typical experimental workflow for the characterization of a novel GABA-A receptor modulator like loreclezole.

Caption: Experimental workflow for elucidating loreclezole's mechanism.

Conclusion

Loreclezole hydrochloride is a well-characterized anticonvulsant that acts as a positive allosteric modulator of GABA-A receptors. Its mechanism of action is distinguished by its high selectivity for receptors containing the β2 or β3 subunits, a property determined by a single amino acid. This subunit selectivity likely contributes to its specific pharmacological profile. The experimental approaches detailed in this guide, including electrophysiology and radioligand binding assays, have been instrumental in defining these molecular interactions. A thorough understanding of loreclezole's mechanism of action provides a valuable framework for the development of novel, more selective, and efficacious therapies for epilepsy and other neurological disorders.

References

- 1. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

The Pharmacological Profile of Loreclezole Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loreclezole (B39811) hydrochloride is a novel anticonvulsant and anxiolytic agent that exhibits a unique pharmacological profile centered on its activity as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This document provides a comprehensive technical overview of the pharmacological properties of loreclezole, including its mechanism of action, pharmacodynamics, and key experimental findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of neuroscience and pharmacology.

Mechanism of Action

Loreclezole exerts its pharmacological effects by potentiating GABA-A receptor function.[1] Unlike benzodiazepines, which bind at the interface of α and γ subunits, loreclezole interacts with a distinct allosteric modulatory site on the β subunits of the GABA-A receptor.[1][3][4] This interaction enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuronal membrane.[4][5] This potentiation of GABAergic inhibition underlies its anticonvulsant and anxiolytic properties.

Subunit Selectivity

A key feature of loreclezole's mechanism is its selectivity for GABA-A receptors containing β2 or β3 subunits over those with a β1 subunit.[6][7] This subunit specificity is conferred by a single amino acid residue within the β subunit.[7] Receptors containing β2 or β3 subunits exhibit a significantly higher affinity for loreclezole.[7] This selectivity may contribute to its specific pharmacological profile and potentially a more favorable side-effect profile compared to non-selective GABA-A modulators.

Direct Activation and Allosteric Modulation

At higher concentrations (50-100 μM), loreclezole can directly activate the GABA-A receptor in the absence of GABA, inducing chloride currents.[1] However, its primary mechanism at therapeutic concentrations is the positive allosteric modulation of GABA-induced currents.[6] This dual action, with a more pronounced modulatory effect at lower concentrations, distinguishes it from other GABA-A active compounds.

Pharmacodynamics

The pharmacodynamic effects of loreclezole have been characterized through a variety of in vitro and in vivo studies, demonstrating its anticonvulsant and anxiolytic potential.

In Vitro Electrophysiology

Electrophysiological studies using techniques such as the two-electrode voltage clamp in Xenopus oocytes and patch-clamp recordings in transfected cell lines have been instrumental in elucidating the effects of loreclezole on GABA-A receptor function.[1][8] These studies have consistently shown that loreclezole potentiates GABA-activated chloride currents in a concentration-dependent manner, particularly in receptors containing β2 or β3 subunits.[6]

In Vivo Anticonvulsant Activity

In animal models, loreclezole has demonstrated significant protection against seizures induced by pentylenetetrazol.[2][3] Its efficacy in this model is comparable to that of barbiturates and chlormethiazole.[9] However, it is less active in the maximal electroshock test, suggesting a specific profile of anticonvulsant activity.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various studies on loreclezole hydrochloride.

Table 1: In Vitro Efficacy of Loreclezole on GABA-A Receptors

| Parameter | Receptor Subunit Composition | Value | Reference |

| Loreclezole-induced Current (as % of 5 µM GABA) | α1β2γ2S | 26% at 100 µM | [1] |

| Propofol-induced Current (as % of 5 µM GABA) | α1β2γ2S | 98% at 100 µM | [1] |

Table 2: In Vitro Binding Affinity of Loreclezole

| Ligand | Assay | IC50 Value (µM) | Reference |

| Loreclezole | [35S]TBPS displacement | 4.34 ± 0.68 | [9] |

| Pentobarbitone | [35S]TBPS displacement | 37.39 ± 3.24 | [9] |

| Chlormethiazole | [35S]TBPS displacement | 82.10 ± 8.52 | [9] |

Table 3: In Vivo Anticonvulsant Activity of Loreclezole

| Compound | ED50 (mg/kg) for increasing pentylenetetrazol seizure threshold | Reference |

| Diazepam | 1.3 | [9] |

| Pentobarbitone | 16 | [9] |

| Chlormethiazole | 22 | [9] |

| Loreclezole | 25 | [9] |

Signaling Pathways and Experimental Workflows

Loreclezole's Modulation of the GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of loreclezole at the GABA-A receptor.

Caption: Allosteric modulation of the GABA-A receptor by Loreclezole.

Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) Assay

The diagram below outlines a typical experimental workflow for assessing the effect of loreclezole on GABA-A receptors expressed in Xenopus oocytes.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Detailed Experimental Protocols

Protocol for Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To measure the potentiation of GABA-induced chloride currents by loreclezole on recombinant GABA-A receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human recombinant GABA-A receptor subunits (e.g., α1, β2, γ2S)

-

Collagenase solution

-

Barth's solution

-

Recording chamber

-

Two-electrode voltage clamp amplifier

-

Glass microelectrodes (filled with 3 M KCl)

-

Perfusion system

-

GABA solutions of varying concentrations

-

This compound solutions of varying concentrations

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis.

-

Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.

-

cRNA Injection: Inject oocytes with a solution containing the cRNAs for the desired GABA-A receptor subunits.

-

Incubation: Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Establish a baseline current.

-

Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a control inward current.

-

After washout and return to baseline, co-apply the same concentration of GABA with varying concentrations of loreclezole.

-

Record the peak amplitude of the inward current in the presence of loreclezole.

-

-

Data Analysis:

-

Measure the peak current amplitude for each condition.

-

Calculate the potentiation by loreclezole as the percentage increase in current amplitude compared to the GABA-alone control.

-

Plot the percentage potentiation against the loreclezole concentration to generate a dose-response curve and determine the EC50.

-

Protocol for [35S]TBPS Binding Assay in Rat Cortical Membranes

Objective: To determine the affinity of loreclezole for the GABA-A receptor-associated chloride channel using a radioligand binding assay.

Materials:

-

Rat cerebral cortex tissue

-

Homogenization buffer (e.g., Tris-HCl)

-

Centrifuge

-

[35S]t-butylbicyclophosphorothionate ([35S]TBPS)

-

This compound solutions of varying concentrations

-

Non-specific binding control (e.g., picrotoxin)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of the prepared membrane protein.

-

Add varying concentrations of loreclezole.

-

Add a fixed concentration of [35S]TBPS.

-

For non-specific binding, add a high concentration of a competing ligand like picrotoxin.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the loreclezole concentration.

-

Determine the IC50 value (the concentration of loreclezole that inhibits 50% of the specific [35S]TBPS binding) from the resulting competition curve.

-

Conclusion

This compound represents a significant compound in the study of GABA-A receptor pharmacology due to its unique mechanism of action and subunit selectivity. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating its therapeutic potential and for the development of novel, more selective GABAergic modulators. Further research into the pharmacokinetics and clinical efficacy of loreclezole is warranted to fully understand its place in the therapeutic landscape.

References

- 1. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Loreclezole - Wikipedia [en.wikipedia.org]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A behavioural and neurochemical study in rats of the pharmacology of loreclezole, a novel allosteric modulator of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Loreclezole hydrochloride as a selective GABAA receptor modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Loreclezole (B39811) hydrochloride is a subtype-selective positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] This document provides a comprehensive technical overview of loreclezole, focusing on its mechanism of action, selectivity for specific GABAA receptor subunits, and the experimental methodologies used to characterize its pharmacological profile. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's properties.

Introduction

GABAa receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[2] They are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ), leading to a wide diversity of receptor subtypes with distinct pharmacological properties.[3] Loreclezole is an anticonvulsant compound that potentiates GABA-induced chloride currents by binding to a novel allosteric site on the GABAA receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[4][5][6] Its selectivity for receptors containing β2 or β3 subunits over those with β1 subunits makes it a valuable tool for studying the physiological and pathological roles of different GABAA receptor subtypes.[7][8][9]

Mechanism of Action and Subtype Selectivity

Loreclezole acts as a positive allosteric modulator, enhancing the effect of GABA at the GABAA receptor.[1] This potentiation of the GABA-induced current is significantly greater at receptors containing the β2 or β3 subunits compared to those containing the β1 subunit.[7][9] This selectivity is conferred by a single amino acid residue, an asparagine at position 289 in the β2 subunit and 290 in the β3 subunit, which is a serine in the β1 subunit.[10][11]

In addition to its potentiating effects, loreclezole can also enhance the apparent desensitization of GABAA receptor currents at higher concentrations.[7][12] This effect appears to be independent of the β subunit subtype, suggesting a different binding site or mechanism for this action.[7] At very high concentrations (in the micromolar range), loreclezole can directly activate the GABAA receptor in the absence of GABA.[4]

Quantitative Data

The following tables summarize the quantitative data on the efficacy, potency, and binding characteristics of loreclezole hydrochloride from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Potency of Loreclezole

| Parameter | Receptor Subtype | Value | Experimental System | Reference |

| Potentiation of GABA-evoked current | α1β2γ2S | >300-fold higher affinity than β1-containing receptors | Xenopus oocytes | [8] |

| Current Evoked (as % of 5 µM GABA) | α1β2γ2S | 26% at 100 µM | Xenopus oocytes | [4] |

| [35S]TBPS Binding Increase | Rat cortical membranes | 28% at 5 µM | Radioligand Binding Assay | [4] |

| IC50 for [35S]TBPS displacement | Rat cortical membranes | 4.34 +/- 0.68 µM | Radioligand Binding Assay | [6] |

| Potentiation of GABA response | Dopaminergic neurons | 152% of control at 1 µM, 175% at 10 µM | Whole-cell patch clamp | [9] |

Table 2: In Vivo Anticonvulsant Activity of Loreclezole

| Parameter | Animal Model | Value | Reference |

| ED50 (Pentylenetetrazol-induced seizures) | Rat | 25 mg/kg | [6] |

| ED50 (Decreased locomotion) | Rat | 25 mg/kg | [6] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used to study the electrophysiological properties of ion channels, such as GABAA receptors, expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β1/β2/β3, γ2).

-

Incubation: Injected oocytes are incubated for 1-7 days to allow for receptor expression.

-

Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., ND96). Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

Drug Application: GABA and loreclezole are applied to the oocyte via the perfusion system. The resulting currents are recorded and analyzed.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand (in this case, loreclezole) to its receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the membrane fraction containing the GABAA receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to a specific site on the GABAA receptor complex (e.g., [35S]TBPS, which binds to the chloride channel pore).

-

Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (loreclezole).

-

Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Visualizations

Signaling Pathway of Loreclezole at the GABAA Receptor

Caption: Loreclezole's allosteric modulation of the GABAA receptor.

Experimental Workflow for Characterizing Loreclezole's Effect

Caption: Workflow for electrophysiological analysis of loreclezole.

Conclusion

This compound is a potent and selective modulator of GABAA receptors containing β2 or β3 subunits. Its well-characterized mechanism of action and subtype selectivity make it an invaluable pharmacological tool for dissecting the complex roles of GABAA receptor subtypes in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of GABAergic neurotransmission.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo studies on the mechanism of action of the broad spectrum anticonvulsant loreclezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A behavioural and neurochemical study in rats of the pharmacology of loreclezole, a novel allosteric modulator of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. beta-Carboline gamma-aminobutyric acidA receptor inverse agonists modulate gamma-aminobutyric acid via the loreclezole binding site as well as the benzodiazepine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Loreclezole Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loreclezole hydrochloride is a potent and selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of Loreclezole, detailing its mechanism of action, subunit-selective interactions, and the molecular determinants of its activity. The document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in neuropharmacology and drug development.

Introduction

Loreclezole, a triazole derivative, has been extensively studied for its anticonvulsant properties. Its primary mechanism of action involves the potentiation of GABA-A receptor function, leading to an enhanced inhibitory effect of GABA, the principal inhibitory neurotransmitter in the brain.[1] Unlike benzodiazepines, which also modulate the GABA-A receptor, Loreclezole interacts with a distinct allosteric site, exhibiting a unique pharmacological profile.[2] This guide delves into the critical structural features of Loreclezole and its analogs that govern their interaction with the GABA-A receptor and their resulting biological activity.

Mechanism of Action

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ, δ).[3] The binding of GABA to its receptor opens a central chloride (Cl⁻) ion channel, leading to an influx of Cl⁻ and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[4]

Loreclezole acts as a positive allosteric modulator, meaning it enhances the effect of GABA without directly activating the receptor itself.[1][5] It binds to a site on the GABA-A receptor that is distinct from the GABA binding site and the benzodiazepine (B76468) binding site.[2] This binding event increases the affinity of GABA for its receptor and/or enhances the channel gating kinetics, resulting in a greater Cl⁻ influx for a given concentration of GABA.

A noteworthy characteristic of Loreclezole is its dual action. At lower micromolar concentrations, it potentiates GABA-evoked currents. However, at higher concentrations (above 6 µM), it can enhance the rate and degree of apparent desensitization of the receptor, an effect that appears to be independent of the β-subunit subtype.[6][7]

Structural Activity Relationship (SAR) and Subunit Selectivity

The most striking feature of Loreclezole's SAR is its profound selectivity for GABA-A receptors containing specific β subunits.

Crucial Role of the β Subunit

Electrophysiological studies have unequivocally demonstrated that Loreclezole's potentiating effect is significantly more pronounced at GABA-A receptors containing β2 or β3 subunits compared to those containing the β1 subunit.[3] The affinity for β2/β3-containing receptors is reported to be over 300-fold higher than for β1-containing receptors.[3]

The "Loreclezole Site" - A Single Amino Acid Determinant

The molecular basis for this subunit selectivity has been pinpointed to a single amino acid residue within the second transmembrane domain (TM2) of the β subunit. An asparagine residue at position 289 in the β2 subunit (and the homologous Asn-290 in β3) is essential for high-affinity binding and potentiation by Loreclezole.[3] Mutation of this asparagine to a serine (the corresponding residue in the β1 subunit) abolishes the sensitivity to Loreclezole. Conversely, mutating the serine in the β1 subunit to an asparagine confers Loreclezole sensitivity.[3]

Binding Pocket in the Transmembrane Domain

The Loreclezole binding site is located within the transmembrane domain (TMD) of the GABA-A receptor, at the interface between subunits.[7] More specifically, evidence suggests that Loreclezole binds with the highest affinity to the α+–β− subunit interface.[8] This is in contrast to benzodiazepines, which bind at the α+/γ− interface in the extracellular domain.

Quantitative Data

The following tables summarize the available quantitative data for Loreclezole's interaction with the GABA-A receptor. While extensive SAR data for a broad range of analogs is not publicly available, the data for Loreclezole itself provides a solid benchmark for its activity.

Table 1: Binding Affinities and Potencies of Loreclezole

| Parameter | Value | Receptor/Assay Condition | Reference |

| IC₅₀ | 9.3 ± 0.9 µM | Inhibition of [³H]azietomidate incorporation (β+ sites) in the presence of GABA | [8] |

| IC₅₀ (high affinity) | 1.4 ± 1.2 µM | Inhibition of [³H]R-mTFD-MPAB photolabeling (α+–β− site) | [8] |

| IC₅₀ (low affinity) | 320 ± 120 µM | Inhibition of [³H]R-mTFD-MPAB photolabeling (γ+–β− site) | [8] |

| EC₅₀ | 9 µM | Potentiation of GABA-evoked currents in hippocampal CA1 pyramidal cells | [4] |

Table 2: Electrophysiological Effects of Loreclezole

| Effect | Concentration | Receptor Subunit Composition | Observation | Reference |

| Potentiation | 3 µM | Wild-type (β2/β3 containing) | Robust potentiation of GABA EC₂₀ response | [9] |

| Direct Activation | 100 µM | α1β2γ2S | Induced inward Cl⁻ current (26% of 5 µM GABA response) | [5] |

| Desensitization | > 6 µM | Independent of β subunit | Enhanced degree and rate of apparent desensitization | [6] |

Experimental Protocols

The characterization of Loreclezole's activity relies on a combination of radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay ([³⁵S]TBPS)

This assay is used to assess the interaction of compounds with the picrotoxin/convulsant site on the GABA-A receptor chloride channel. Loreclezole allosterically inhibits the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).[5]

Methodology:

-

Membrane Preparation: Whole brains or specific brain regions (e.g., cortex, cerebellum) are homogenized in a sucrose (B13894) buffer and centrifuged to obtain a crude synaptosomal (P2) fraction. The pellet is washed multiple times to remove endogenous GABA.

-

Incubation: Aliquots of the washed membrane preparation are incubated with a fixed concentration of [³⁵S]TBPS (e.g., 2 nM) and varying concentrations of Loreclezole or other test compounds.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., picrotoxin). Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the function of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage recording and one for current injection). The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Drug Application: GABA, Loreclezole, and other modulators are applied to the oocyte via a perfusion system.

-

Data Acquisition: The current flowing across the oocyte membrane is recorded in response to the application of GABA and the test compounds. The potentiation of the GABA-induced current by Loreclezole is quantified.

Whole-Cell Patch-Clamp Recording

This high-resolution technique allows for the recording of currents from a single cell.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293, L929) is transiently or stably transfected with plasmids encoding the desired GABA-A receptor subunits.

-

Pipette Preparation: Glass micropipettes with a resistance of 3-7 MΩ are fabricated and filled with an internal solution mimicking the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Recording: The cell is voltage-clamped at a holding potential. GABA and Loreclezole are applied to the cell via a rapid perfusion system.

-

Data Analysis: The potentiation of GABA-activated currents, as well as any effects on channel kinetics (e.g., activation, deactivation, desensitization), are analyzed.

Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory effect of Loreclezole.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional GABAA receptor heterogeneity of acutely dissociated hippocampal CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identifying Drugs that Bind Selectively to Intersubunit General Anesthetic Sites in the α1β3γ2 GABAAR Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Early-Stage Research of Loreclezole Hydrochloride's Anticonvulsant Properties

Introduction

Loreclezole (B39811) is a broad-spectrum anticonvulsant agent that garnered significant interest in early-stage research for its novel mechanism of action. Unlike many conventional antiepileptic drugs, Loreclezole's primary therapeutic effects are mediated through a specific and potent modulation of the γ-aminobutyric acid type A (GABA-A) receptor complex.[1][2] This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research that characterized the anticonvulsant profile of Loreclezole hydrochloride. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of GABA-A receptor modulators.

Core Mechanism of Action: Selective GABA-A Receptor Modulation

Early-stage research established that Loreclezole's primary mechanism of action is the potentiation of GABA-A receptor function.[3] It acts as a positive allosteric modulator, enhancing the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system.[1]

A key finding was Loreclezole's selectivity for GABA-A receptors containing specific β subunits.[4] Its potentiating effect occurs with high affinity at receptors incorporating either the β2 or β3 subunit, but not the β1 subunit.[4][5] This selectivity is conferred by a single amino acid residue within the transmembrane domain of the β2 and β3 subunits.[6] This subunit-selective action distinguishes it from non-selective modulators like barbiturates.[2]

At higher concentrations (above 6 µM), Loreclezole exhibits a secondary, inhibitory action by increasing the rate and degree of apparent desensitization of the GABA-A receptor current.[4] This effect is independent of the β-subunit composition, suggesting a separate, novel allosteric binding site.[4][5] Furthermore, at very high concentrations (50-100 µM), Loreclezole can directly activate the GABA-A receptor's chloride channel in the absence of GABA, although with lower efficacy compared to agents like propofol.[3]

References

- 1. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo studies on the mechanism of action of the broad spectrum anticonvulsant loreclezole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]

Loreclezole Hydrochloride: A Technical Guide to Understanding GABAA Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of loreclezole (B39811) hydrochloride, a valuable pharmacological tool for the study of γ-aminobutyric acid type A (GABAA) receptor subtypes. Loreclezole, an anticonvulsant compound, exhibits a unique profile as a positive allosteric modulator with marked selectivity for GABAA receptors containing β2 or β3 subunits.[1][2][3][4][5][6] This document details its mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols for its use, and presents visual representations of relevant signaling pathways and workflows. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize loreclezole in the exploration of GABAergic neurotransmission and the development of novel therapeutics.

Introduction to Loreclezole and GABAA Receptors

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[7][8] These receptors are pentameric structures assembled from a variety of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π), with the most common formation being a combination of two α, two β, and one γ subunit.[9][10] The specific subunit composition determines the receptor's pharmacological and physiological properties.

Loreclezole is a triazole derivative that acts as a sedative and anticonvulsant.[11] Its primary mechanism of action is the positive allosteric modulation of GABAA receptors.[11][12] Notably, loreclezole's effects are largely dependent on the presence of either the β2 or β3 subunit within the receptor complex, making it a critical tool for differentiating the roles of these specific receptor subtypes.[2][9][13]

Mechanism of Action and Subtype Selectivity

Loreclezole enhances the function of GABAA receptors by binding to a site distinct from the GABA binding site. This allosteric modulation potentiates the GABA-activated chloride current, leading to increased neuronal inhibition.[11]

The Molecular Basis of β2/β3 Selectivity

The selectivity of loreclezole for β2- and β3-containing GABAA receptors is conferred by a single amino acid residue.[9][14] Studies involving site-directed mutagenesis have identified an asparagine (Asn) residue at position 289 of the β2 subunit and position 290 of the β3 subunit as crucial for high-affinity loreclezole binding.[9] The corresponding residue in the loreclezole-insensitive β1 subunit is a serine.[9] Mutation of this serine to asparagine in the β1 subunit renders the receptor sensitive to loreclezole, while the reverse mutation in β2 or β3 subunits abolishes sensitivity.[9] This specific molecular determinant allows for the precise dissection of the physiological roles of β2/β3-containing receptors versus those containing the β1 subunit.

Dual Modulatory Effects

Loreclezole exhibits a dual modulatory action. At lower concentrations, it acts as a positive allosteric modulator, potentiating GABA-evoked currents.[15] However, at higher concentrations (above 6 µM), it can enhance the rate and degree of apparent desensitization of the GABAA receptor.[2] This inhibitory action is independent of the β-subunit subtype, suggesting a separate, novel allosteric binding site.[2][15]

Quantitative Data on Loreclezole's Effects

The following tables summarize quantitative data from various studies on the effects of loreclezole on GABAA receptor function.

| Parameter | Receptor Subtype | Concentration | Effect | Reference |

| [35S]TBPS Binding | Rat Cortical Membranes | 5 µM | 28% increase | [1] |

| 50-100 µM | Inhibition | [1] | ||

| GABA-Evoked Current | α1β2γ2S | 100 µM | Direct activation (26% of 5 µM GABA) | [1] |

| Wild-Type Purkinje Neurons | 3 µM | Potentiation of GABA EC20 response | [16] | |

| Seizure Threshold | Male Lister Hooded Rats | 10-75 mg/kg (i.p.) | Dose-dependent increase | [4] |

Experimental Protocols

Electrophysiological Recording in Xenopus Oocytes

This protocol is used to assess the modulatory effect of loreclezole on recombinant GABAA receptors expressed in Xenopus oocytes.

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2S). Incubate for 2-4 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution. Impale the oocyte with two microelectrodes (voltage and current).

-

Drug Application: Apply GABA at a submaximal concentration (e.g., EC20) to elicit a baseline current. Co-apply GABA with varying concentrations of loreclezole to determine its potentiating or inhibitory effects.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of loreclezole. Calculate the percentage potentiation or inhibition.

[35S]TBPS Binding Assay

This assay is used to study the allosteric modulation of the GABAA receptor ionophore by loreclezole in native membrane preparations.

-

Membrane Preparation: Homogenize rat cerebral cortex in a suitable buffer and centrifuge to isolate the membrane fraction. Wash the membranes to remove endogenous GABA.

-

Binding Reaction: Incubate the washed membranes with [35S]TBPS in the presence and absence of loreclezole at various concentrations.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding of [35S]TBPS at each loreclezole concentration and analyze the data to determine the modulatory effects.

Visualizing Pathways and Workflows

GABAA Receptor Signaling Pathway

Caption: Simplified signaling pathway of a β2/β3-containing GABAA receptor modulated by loreclezole.

Experimental Workflow for Assessing Loreclezole Activity

References

- 1. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loreclezole hydrochloride | GABAA Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Loreclezole - Wikipedia [en.wikipedia.org]

- 12. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Modulatory Effects of Loreclezole Hydrochloride on Neuronal Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loreclezole (B39811) hydrochloride is a potent anticonvulsant agent that exerts its effects by modulating neuronal inhibition through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative pharmacology, and experimental methodologies associated with loreclezole's action. A key feature of loreclezole is its subunit-selective potentiation of GABA-A receptors, demonstrating a significantly higher affinity for receptors containing β2 or β3 subunits over those with the β1 subunit. This selectivity is attributed to a single amino acid residue within the transmembrane domain of the β subunit. This document summarizes key quantitative data, details common experimental protocols for studying loreclezole's effects, and provides visual representations of its mechanism and experimental workflows.

Introduction

Neuronal inhibition in the central nervous system is predominantly mediated by the neurotransmitter γ-aminobutyric acid (GABA) acting on GABA-A receptors. These receptors are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. The GABA-A receptor is a pentameric complex assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ), with the specific subunit composition determining its pharmacological and physiological properties[1].

Loreclezole hydrochloride is an anticonvulsant and anxiolytic compound that enhances GABA-A receptor function[2]. It acts as a positive allosteric modulator, binding to a site on the receptor distinct from the GABA binding site to potentiate the effect of GABA[3][4]. This potentiation leads to an increased influx of chloride ions and enhanced neuronal inhibition. A defining characteristic of loreclezole is its selectivity for GABA-A receptors containing the β2 or β3 subunits[4][5]. This guide delves into the specifics of this interaction.

Mechanism of Action: Potentiation of GABA-A Receptor Function

Loreclezole enhances the function of GABA-A receptors by increasing the apparent affinity of GABA for its receptor and by directly activating the receptor at higher concentrations[3]. This allosteric modulation results in a greater chloride current for a given concentration of GABA, thereby strengthening inhibitory neurotransmission.

Subunit Selectivity

The modulatory action of loreclezole is critically dependent on the β subunit isoform present in the GABA-A receptor complex. Receptors containing β2 or β3 subunits exhibit a significantly higher affinity for loreclezole, with some studies reporting a greater than 300-fold difference in affinity compared to receptors containing the β1 subunit[4][6][7]. This selectivity is conferred by a single amino acid residue: an asparagine (Asn) at position 289 in the β2 subunit and at position 290 in the β3 subunit, located in the second transmembrane domain (TM2)[4][6]. In the β1 subunit, this position is occupied by a serine residue[4].

Dual Actions: Potentiation and Desensitization

While loreclezole is primarily known for its potentiating effects, at higher concentrations (above 6 μM), it can also enhance the rate and extent of apparent desensitization of the whole-cell current[5]. This effect appears to be independent of the β-subunit subtype and is not blocked by the benzodiazepine (B76468) antagonist flumazenil, suggesting a separate, novel inhibitory allosteric site[5].

Quantitative Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: Electrophysiological Effects of Loreclezole on GABA-A Receptors

| Parameter | Receptor Subunit Composition | Cell Type | Loreclezole Concentration | Effect | Reference |

| GABA-evoked Current | α1β2γ2S | Xenopus oocytes | 100 µM | 26% of the current induced by 5 µM GABA (direct activation) | [3] |

| Desensitization | Not specified | L929 fibroblasts and cultured mouse cortical neurons | > 6 µM | Enhanced degree and rate of apparent desensitization | [5] |

| Muscimol Response Potentiation | Native | Rat cuneate nucleus slices | 10 µM | 0.121 ± 0.037 log unit potentiation | [8] |

| Muscimol Response Potentiation | Native | Rat cuneate nucleus slices | 50 µM | 0.071 ± 0.039 log unit potentiation | [8] |

Table 2: Binding Affinities and Modulatory Effects of Loreclezole

| Assay | Preparation | Ligand | Loreclezole Concentration | Effect | Reference |

| [³⁵S]TBPS Binding | Rat cortical membranes | [³⁵S]TBPS | 5 µM | Up to 28% increase | [3] |

| [³⁵S]TBPS Binding | Rat cortical membranes | [³⁵S]TBPS | 50-100 µM | Inhibition | [3] |

| [³H]Flunitrazepam Binding | Rat whole brain synaptic membranes | [³H]Flunitrazepam | 100 µM | Decrease in K_D from 3.9 ± 0.29 nM to 2.7 ± 0.10 nM | [8] |

| [³H]Flunitrazepam Binding | Rat whole brain synaptic membranes | [³H]Flunitrazepam | 300 µM | Maximum enhancement of 47.3 ± 2.83% | [8] |

| [³⁵S]TBPS Binding | Rat cortical membrane | [³⁵S]TBPS | IC₅₀ | 4.34 ± 0.68 µM | [2] |

Table 3: In Vivo Anticonvulsant and Sedative Effects of Loreclezole

| Model | Species | Parameter | Loreclezole Dose (mg/kg) | Effect | Reference |

| Pentylenetetrazol-induced seizure | Rat | ED₅₀ | 25 | Increase in seizure threshold | [2] |

| Locomotor activity | Rat | ED₅₀ | 25 | Decrease in locomotion | [2] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used to study the function of recombinant ion channels expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S). Injected oocytes are incubated for 1-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

-

Two glass microelectrodes filled with KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -70 mV).

-

GABA and loreclezole are applied to the oocyte via the perfusion system.

-

The resulting chloride currents are recorded and analyzed.

-

Whole-Cell Patch-Clamp Recording in Mammalian Cells

This technique allows for the recording of currents from the entire cell membrane of a single cell.

Methodology:

-

Cell Culture and Transfection: A mammalian cell line (e.g., L929 fibroblasts or HEK293 cells) is cultured. The cells are transiently transfected with plasmids containing the cDNAs for the desired GABA-A receptor subunits.

-

Electrophysiological Recording:

-

A coverslip with adherent transfected cells is placed in a recording chamber on an inverted microscope.

-

The chamber is perfused with an extracellular solution.

-

A glass micropipette with a fire-polished tip, filled with an intracellular solution, is brought into contact with a cell.

-

A high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette tip is ruptured by gentle suction, establishing the whole-cell configuration.

-

The membrane potential is clamped, and currents are recorded in response to the application of GABA and loreclezole.

-

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

Methodology for [³⁵S]TBPS Binding:

-

Membrane Preparation: Rat cerebral cortices are homogenized in a buffer and centrifuged to pellet the membranes. The membranes are washed multiple times to remove endogenous GABA.

-

Binding Reaction: The membrane preparation is incubated with the radioligand [³⁵S]TBPS and varying concentrations of loreclezole in a buffer.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. IC₅₀ values are determined by non-linear regression analysis.

Visualizations

Signaling Pathway of Loreclezole's Action

Caption: Loreclezole's mechanism of action on the GABA-A receptor.

Experimental Workflow for Electrophysiology

Caption: Workflow for electrophysiological analysis of loreclezole.

Logical Relationship of Loreclezole's Subunit Selectivity

Caption: Loreclezole's differential affinity for GABA-A receptor β subunits.

Conclusion

This compound is a valuable pharmacological tool for studying the GABAergic system and represents a class of anticonvulsant drugs with a specific mechanism of action. Its potentiation of GABA-A receptors, coupled with its selectivity for β2/β3 subunits, provides a means to dissect the roles of different GABA-A receptor isoforms in neuronal circuits and in the pathophysiology of epilepsy. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and pharmacology. Further investigation into the dual modulatory effects of loreclezole may provide deeper insights into the complex regulation of GABA-A receptor function.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. A behavioural and neurochemical study in rats of the pharmacology of loreclezole, a novel allosteric modulator of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The modulatory action of loreclezole at the gamma-aminobutyric acid type A receptor is determined by a single amino acid in the beta 2 and beta 3 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions between loreclezole, chlormethiazole and pentobarbitone at GABAA receptors: functional and binding studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Loreclezole Hydrochloride

These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the in vitro effects of loreclezole (B39811) hydrochloride, a broad-spectrum anticonvulsant. The primary mechanism of action for loreclezole is the potentiation of γ-aminobutyric acid (GABA) at GABA-A receptors, with a notable selectivity for receptors containing β2 or β3 subunits over those with β1 subunits.[1][2][3]

Mechanism of Action Overview

Loreclezole hydrochloride allosterically modulates GABA-A receptors, enhancing the inhibitory effects of GABA. This potentiation is significantly more pronounced at GABA-A receptors containing the β2 or β3 subunits, a specificity determined by a single amino acid residue within these subunits.[1][4] At higher concentrations (above 6 µM), loreclezole can also induce an inhibitory effect by increasing the apparent rate and extent of receptor desensitization.[2][5] Furthermore, loreclezole has been shown to directly activate GABA-A receptors in the absence of GABA, although to a lesser extent than agents like propofol.[3]

Signaling Pathway of Loreclezole at the GABA-A Receptor

Caption: Loreclezole allosterically potentiates GABA-A receptor function.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies of this compound.

Table 1: Electrophysiological Effects of Loreclezole on GABA-A Receptors

| Parameter | Cell Type/Receptor Subunit | Loreclezole Concentration | Effect | Reference |

| GABA Current Potentiation | Acutely dissociated hippocampal CA1 pyramidal cells | 9 µM (EC50) | Monophasic enhancement of GABA-evoked currents | [6] |

| Direct Receptor Activation | Xenopus oocytes expressing α1β2γ2S GABA-A receptors | 100 µM | Induced inward Cl- current, 26% of the current induced by 5 µM GABA | [3] |

| Apparent Desensitization | L929 fibroblasts expressing recombinant GABA-A receptors | > 6 µM | Enhanced rate and degree of desensitization of whole-cell current | [2][5] |

Table 2: Effects of Loreclezole on [³⁵S]TBPS Binding

| Preparation | Loreclezole Concentration | Effect | Reference |

| Rat cortical membranes | 5 µM | Increased [³⁵S]TBPS binding by up to 28% | [3] |

| Rat cortical membranes | 50-100 µM | Inhibited [³⁵S]TBPS binding | [3] |

Experimental Protocols

Electrophysiological Recording in Xenopus Oocytes

This protocol is for assessing the modulatory effects of loreclezole on recombinant GABA-A receptors expressed in Xenopus laevis oocytes.

Experimental Workflow for Xenopus Oocyte Electrophysiology

Caption: Workflow for assessing loreclezole's effect on GABA-A receptors in oocytes.

Methodology:

-

Oocyte Preparation: Harvest stage V-VI oocytes from adult female Xenopus laevis. Defolliculate the oocytes by treatment with collagenase.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β1/β2/β3, γ2).

-

Incubation: Incubate the injected oocytes for 2-7 days at 18-20°C in Barth's solution to allow for receptor expression.

-

Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution. Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.

-

Drug Application:

-

Establish a baseline response by applying a submaximal concentration of GABA (e.g., EC20).

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

To test for direct activation, apply this compound in the absence of GABA.

-

-

Data Acquisition and Analysis: Record the induced currents. Measure the peak current amplitude in response to GABA alone and in the presence of loreclezole. Calculate the percentage potentiation or inhibition.

Whole-Cell Patch-Clamp Recording in Mammalian Cells

This protocol is for studying the effects of loreclezole on GABA-A receptors in a mammalian cell line (e.g., L929 fibroblasts) transiently transfected with GABA-A receptor subunits.

Methodology:

-

Cell Culture and Transfection: Culture L929 cells in appropriate media. Transiently transfect the cells with plasmids encoding the desired GABA-A receptor subunits.

-

Patch-Clamp Recording:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal Solution (in mM): 140 CsCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 11 EGTA (pH 7.2).

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell recording configuration on a transfected cell. Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application: Rapidly apply GABA and loreclezole using a fast-perfusion system.

-

Data Analysis: Measure the peak and steady-state currents. Analyze the rate and extent of current desensitization in the presence and absence of loreclezole.

[³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) Binding Assay

This assay is used to investigate the allosteric modulation of the GABA-A receptor ionophore by loreclezole.

Methodology:

-

Membrane Preparation: Prepare crude synaptosomal membranes from rat cerebral cortex.

-

Binding Assay:

-

Incubate the membranes with [³⁵S]TBPS (2 nM) in a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Add varying concentrations of this compound.

-

Incubate for 90 minutes at 25°C.

-

-

Separation and Scintillation Counting: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of picrotoxin). Analyze the modulation of [³⁵S]TBPS binding by loreclezole.

In Vitro Neuronal Firing Rate Assay

This protocol is for assessing the effect of loreclezole on the firing rate of cultured neurons.

Methodology:

-

Neuronal Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) on microelectrode arrays (MEAs).

-

MEA Recording: After several weeks in culture, when the neurons have formed a functional network, record the spontaneous electrical activity (action potentials) of the network.

-

Drug Application:

-

Record a stable baseline of spontaneous activity.

-

Add this compound to the culture medium at various concentrations.

-

Continue to record the neuronal activity.

-

-

Data Analysis:

-

Detect and sort spikes to identify the firing of individual neurons.

-

Calculate the mean firing rate of the neuronal network and of individual neurons before and after the application of loreclezole.

-

Analyze changes in burst firing patterns.

-

Logical Relationship of Experimental Approaches

Caption: Relationship between different in vitro experimental approaches.

References

- 1. Loreclezole inhibition of recombinant alpha1beta1gamma2L GABA(A) receptor single channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct activation of GABAA receptors by loreclezole, an anticonvulsant drug with selectivity for the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loreclezole enhances apparent desensitization of recombinant GABAA receptor currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional GABAA receptor heterogeneity of acutely dissociated hippocampal CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Loreclezole Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Loreclezole hydrochloride in rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Loreclezole is an anticonvulsant compound that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It exhibits selectivity for receptors containing β2 or β3 subunits, potentiating GABA-ergic neurotransmission.[3][4] This document outlines protocols for the preparation and administration of this compound in rodent models of epilepsy and provides key data on its pharmacological effects.

Data Presentation

Physicochemical Properties and Solubility

| Property | Value | Reference |

| Chemical Name | (Z)-1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1H-1,2,4-triazole hydrochloride | [3] |

| Molecular Weight | 311.0 g/mol | [3] |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | - DMSO: ≥ 2.08 mg/mL - Ethanol (B145695): Soluble with gentle warming - Water: Insoluble | [3], MedChemExpress |

In Vivo Efficacy in Rodent Seizure Models

| Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Pentylenetetrazol (PTZ)-Induced Seizures | Rat | Intraperitoneal (i.p.) | 10 - 75 mg/kg | Dose-dependent increase in seizure threshold.[5] ED50 of 25 mg/kg to increase seizure-eliciting dose of PTZ by 50%. | [1] |

| Amygdala-Kindled Seizures | Rat | Intraperitoneal (i.p.) | 2.5 - 5 mg/kg | 5 mg/kg significantly reduced seizure and afterdischarge durations.[6] 2.5 mg/kg showed synergistic effects with other antiepileptic drugs. | [6][7] |

| Absence Seizures (WAG/Rij rats) | Rat | Not specified | 5 - 20 mg/kg | Dose-dependent decrease in the number and duration of spike-wave discharges. | [8] |

Effects on Locomotion

| Species | Route of Administration | Dose | Observed Effect | Reference |

| Rat | Not specified | 25 mg/kg | 50% decrease in locomotion. | [1] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle

This vehicle is suitable for intraperitoneal (i.p.) injections.

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare the final injection solution, combine the following in a sterile vial in the specified order, mixing thoroughly after each addition:

-

10% DMSO (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Sterile Saline

-

-

Vortex the solution until it is clear and homogenous. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[5]

-

Prepare fresh on the day of the experiment.

Protocol 2: DMSO/Corn Oil Vehicle

This vehicle can also be used for i.p. administration, particularly for longer-term studies.

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

Add 10% of the DMSO stock solution to 90% corn oil in a sterile vial.

-

Vortex thoroughly until a clear and homogenous solution is formed.[5]

-

It is recommended to use this solution promptly after preparation.

Administration via Intraperitoneal (i.p.) Injection in Rats

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (25-27 gauge)

-

Animal scale

-

70% ethanol wipes

Procedure:

-

Animal Preparation:

-

Weigh the rat to accurately calculate the required injection volume based on the desired dose (mg/kg).

-

Gently restrain the rat. One common method is to hold the rat along your forearm with its head facing your elbow, securing the hindlimbs with your hand.

-

-

Injection Site Identification:

-

Locate the lower right or left abdominal quadrant. Alternating sides is recommended for repeated dosing. Avoid the midline to prevent injection into the urinary bladder or cecum.

-

-

Administration:

-

Swab the injection site with a 70% ethanol wipe.

-

Insert the needle at a 15-20 degree angle into the abdominal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.

-

Slowly inject the Loreclezole solution.

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any adverse reactions.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

This model is used to evaluate the anticonvulsant efficacy of compounds.

Materials:

-

Prepared this compound solution

-

Pentylenetetrazol (PTZ) solution (e.g., 35-70 mg/kg in sterile saline)

-

Sterile syringes and needles

-

Observation chamber

-

Timer

Procedure:

-

Animal Groups:

-

Vehicle control group: Receives the vehicle solution.

-

Loreclezole treatment group(s): Receive different doses of Loreclezole.

-

Positive control group (optional): Receives a known anticonvulsant (e.g., diazepam).

-

-

Drug Administration:

-

Administer the vehicle or Loreclezole solution via i.p. injection 60 minutes prior to PTZ administration.[5]

-

-

Seizure Induction:

-

Observation and Scoring:

-

Immediately after PTZ injection, place the rat in an observation chamber and start the timer.

-

Observe the animal for at least 30 minutes for the onset and severity of seizures.

-

Score the seizure activity using a standardized scale (e.g., Racine scale).

-

Record the latency to the first myoclonic jerk and the presence or absence of generalized tonic-clonic seizures.

-